2,4-Difluoronitrobenzene
Overview
Description
2,4-Difluoronitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro and fluorine groups attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of compounds related to 2,4-difluoronitrobenzene often involves nucleophilic aromatic substitution reactions. For instance, sterically hindered tetrafluorobenzene derivatives have been synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene, which could be conceptually similar to the synthesis pathways for difluoronitrobenzenes . Additionally, the synthesis of 2,4-dichlorofluorobenzene, a compound with a similar substitution pattern, has been achieved through diazotization of 2,4-dichloroaniline followed by fluorination .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain fluorinated phosphine derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Although not directly related to 2,4-difluoronitrobenzene, these studies provide insight into the structural characteristics that fluorine atoms can impart on a benzene ring.
Chemical Reactions Analysis
Fluorinated nitrobenzenes can participate in various chemical reactions, often serving as intermediates. For example, 2,4-difluoronitrobenzene can react with amines to form products such as 2,4-bis(phenylamino)nitrobenzene, which can crystallize in different forms depending on the reaction conditions . The presence of fluorine atoms can influence the reactivity and outcome of these reactions due to their electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the electron density distribution in the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. For instance, fluorobenzenes are recognized as solvents for organometallic chemistry due to their weak coordination to metal centers, which is a result of reduced π-electron density donation from the arene . This property is relevant when considering the behavior of 2,4-difluoronitrobenzene in various chemical environments.
Scientific Research Applications
Chemical Reactions and Structures
- 2,4-Difluoronitrobenzene reacts with amines like aniline and ammonia, forming products with unique crystalline forms. These include a hydrogen-bonded hexamer or paddle-wheel motif, which shows one-dimensional channels and a dense framework in its pure form (Plater & Harrison, 2015).
Thermodynamic Properties
- The thermodynamic study of 2,4-Difluoronitrobenzene (2,4-DFNB) involves determining standard molar enthalpies of formation in various phases. This research is crucial for understanding its combustion and vaporization behaviors, which are relevant in industrial applications (Ribeiro da Silva et al., 2010).
Synthesis Optimization
- 2,4-Difluoro benzoic acid, a derivative of 2,4-Difluoronitrobenzene, was synthesized with a focus on optimizing reaction conditions. This process demonstrates how modifications in synthesis can significantly increase yield, emphasizing the compound's versatility in chemical synthesis (Luan Fang, 2004).
Spectroscopic and Molecular Properties
- Studies involving microwave spectroscopy and quantum chemical calculations have been used to investigate the internal rotation potential and molecular structure of 2,4-Difluoronitrobenzene. This research is crucial for understanding its molecular behavior and potential applications in materials science (Larsen & Nielsen, 2014).
Application in Organometallic Chemistry
- Partially fluorinated benzenes, including 2,4-Difluoronitrobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands due to their modified electron density and chemical inertness, highlighting their role in facilitating various chemical reactions (Pike et al., 2017).
Biodegradation Studies
- The biodegradation of difluorobenzenes, including 2,4-Difluoronitrobenzene, has been studied in microbial strains like Labrys portucalensis. This research is significant for understanding environmental impacts and potential applications in waste management or bioremediation (Moreira et al., 2009).
Photoluminescence and Fluorination Studies
- 2,4-Difluoronitrobenzene has been studied for its photoluminescence and fluorination properties. These studies are crucial in developing new materials with specific optical and chemical properties, useful in various technological applications (Jiang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-difluoro-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXOVESYJFXCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032869 | |
Record name | 1-Nitro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoronitrobenzene | |
CAS RN |
446-35-5 | |
Record name | 2,4-Difluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Nitro-2,4-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluoronitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10259 | |
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Record name | Benzene, 2,4-difluoro-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nitro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIFLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6398Y1D7JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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